(S)-2,3-Dihydro-2-(1-methylethenyl)-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one (S)-2,3-Dihydro-2-(1-methylethenyl)-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one (2S)-2-(1-methylethenyl)-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one is a pyranobenzodioxin.
Brand Name: Vulcanchem
CAS No.: 16167-05-8
VCID: VC0094377
InChI: InChI=1S/C14H12O4/c1-8(2)13-7-16-11-6-10-9(5-12(11)17-13)3-4-14(15)18-10/h3-6,13H,1,7H2,2H3/t13-/m1/s1
SMILES: CC(=C)C1COC2=C(O1)C=C3C=CC(=O)OC3=C2
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol

(S)-2,3-Dihydro-2-(1-methylethenyl)-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one

CAS No.: 16167-05-8

Main Products

VCID: VC0094377

Molecular Formula: C14H12O4

Molecular Weight: 244.24 g/mol

(S)-2,3-Dihydro-2-(1-methylethenyl)-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one - 16167-05-8

CAS No. 16167-05-8
Product Name (S)-2,3-Dihydro-2-(1-methylethenyl)-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one
Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
IUPAC Name (2S)-2-prop-1-en-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one
Standard InChI InChI=1S/C14H12O4/c1-8(2)13-7-16-11-6-10-9(5-12(11)17-13)3-4-14(15)18-10/h3-6,13H,1,7H2,2H3/t13-/m1/s1
Standard InChIKey DUECABXXAMFFBH-CYBMUJFWSA-N
Isomeric SMILES CC(=C)[C@H]1COC2=C(O1)C=C3C=CC(=O)OC3=C2
SMILES CC(=C)C1COC2=C(O1)C=C3C=CC(=O)OC3=C2
Canonical SMILES CC(=C)C1COC2=C(O1)C=C3C=CC(=O)OC3=C2
Description (2S)-2-(1-methylethenyl)-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one is a pyranobenzodioxin.
PubChem Compound 6708593
Last Modified Nov 11 2021
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